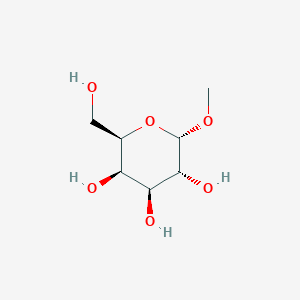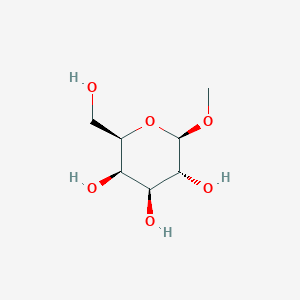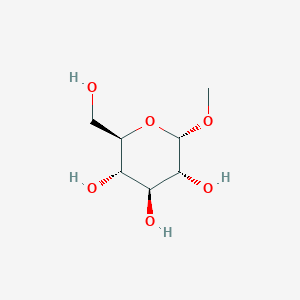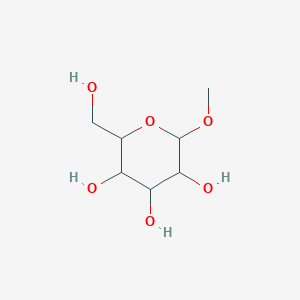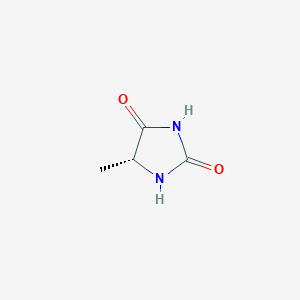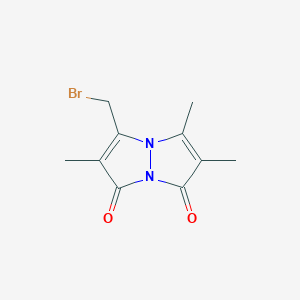
一溴联苯胺
描述
单溴双联脒,也称为3-(溴甲基)-2,5,6-三甲基-1H,7H-吡唑并[1,2-a]吡唑-1,7-二酮,是一种杂环化合物,也是一种双联脒染料。它主要用作生化试剂,用于标记硫醇基团。 虽然单溴双联脒本身基本不发荧光,但它在与硫醇基团反应后会变得发荧光,使其成为各种生化应用中的一种有价值的工具 .
科学研究应用
单溴双联脒因其标记硫醇基团的能力而被广泛应用于科学研究中。它用于定量生物基质(如人血清)中的硫化氢和活性硫物种。该化合物还用于高效液相色谱 (HPLC) 方法,用于检测低分子量硫醇。 此外,单溴双联脒还用于涉及谷胱甘肽和其他含硫醇蛋白的研究中,使其在生物化学、医学和环境科学等领域具有价值 .
作用机制
单溴双联脒的作用机制包括其对硫醇基团的烷基化。单溴双联脒与硫醇反应后,会取代溴原子并形成稳定的硫醚键。这种反应会导致荧光加合物的形成,可以使用基于荧光的技术进行检测。 单溴双联脒的分子靶点包括含硫醇的蛋白质和小分子,这些分子被标记以供后续检测和分析 .
生化分析
Biochemical Properties
Monobromobimane is known to alkylate thiol groups, displacing the bromine and adding a fluorescent tag to the thiol . This property allows it to interact with various biomolecules, particularly those containing thiol groups, such as glutathione and certain proteins . The nature of these interactions involves the displacement of bromine and the addition of a fluorescent tag, which can be detected and quantified .
Cellular Effects
Monobromobimane’s ability to alkylate thiol groups and become fluorescent allows it to influence cellular function. It can be used to evaluate or quantify compounds containing reactive sulfur or thiol groups, including H2S, glutathione, proteins, and nucleotides . This can impact cell signaling pathways, gene expression, and cellular metabolism, as these processes can be influenced by the levels and activity of these thiol-containing compounds .
Molecular Mechanism
Monobromobimane exerts its effects at the molecular level primarily through its alkylating properties. It reacts with thiol groups, displacing the bromine and adding a fluorescent tag . This can result in changes in gene expression and enzyme activity, as the fluorescence can be used to track the presence and activity of thiol-containing compounds .
Temporal Effects in Laboratory Settings
The effects of Monobromobimane can change over time in laboratory settings. Its complex preparation and time-consuming process may alter the actual H2S level . It has been shown to generate a stable fluorescent signal , indicating that it has good stability and can have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
While specific studies on the dosage effects of Monobromobimane in animal models are limited, it’s known that the compound is used in the measurement of H2S levels in the serum of rats subjected to inhalation with vapors rich in H2S . This suggests that the effects of Monobromobimane could potentially vary with different dosages in animal models.
Metabolic Pathways
Monobromobimane is involved in the metabolic pathways related to the processing of thiol-containing compounds . It interacts with these compounds, leading to the displacement of bromine and the addition of a fluorescent tag . This can affect metabolic flux or metabolite levels, particularly of those compounds containing reactive sulfur or thiol groups .
Transport and Distribution
Monobromobimane can freely passively diffuse across the plasma membrane into the cytoplasm . Once inside the cell, it reacts with available thiol groups to form fluorescent adducts . This suggests that Monobromobimane can be transported and distributed within cells and tissues, potentially interacting with various transporters or binding proteins.
Subcellular Localization
The subcellular localization of Monobromobimane is not explicitly documented in the literature. Given its ability to freely diffuse across the plasma membrane and react with thiol groups within the cell , it can be inferred that Monobromobimane could potentially localize to various subcellular compartments where these thiol-containing compounds are present.
准备方法
单溴双联脒是由3,4-二甲基-2-吡唑啉-5-酮合成而来,它是乙酰乙酸乙酯与肼的缩合产物。合成过程包括氯化,然后在非均相条件下用碳酸钾水溶液进行碱处理。 主要产物2,3,5,6-四甲基-1H,7H-吡唑并[1,2-a]吡唑-1,7-二酮,然后用一个当量的溴选择性溴化,得到单溴双联脒 .
化学反应分析
单溴双联脒会发生几种类型的化学反应,主要涉及其烷基化性质。它与硫醇基团反应,取代溴并形成荧光硫醚加合物。这种反应通常用于生化分析中标记和检测含硫醇化合物。 反应条件通常包括生理 pH 和含硫醇试剂的存在 .
相似化合物的比较
单溴双联脒在双联脒染料中是独特的,因为它具有与硫醇基团的特异性反应性。类似的化合物包括单氯双联脒和二溴双联脒,它们也会与硫醇反应,但其反应性和荧光特性有所不同。 例如,单氯双联脒的反应活性低于单溴双联脒,而二溴双联脒由于存在两个溴原子,可以形成双硫醚加合物 .
属性
IUPAC Name |
7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEWZZJEDQVLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221609 | |
| Record name | Monobromobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71418-44-5 | |
| Record name | Monobromobimane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71418-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monobromobimane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071418445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monobromobimane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOBROMOBIMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V23UK0CYXL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bromobimane reacts specifically and irreversibly with thiol groups (-SH) in a reaction called alkylation. [, ] This forms a stable thioether bond, leading to fluorescently labeled thiol-containing molecules. [, ] This allows for the detection and quantification of thiols in various biological samples. []
A: Bromobimane labeling of thiols can alter protein conformation and function. [, ] For example, in hamster sperm, bromobimane labeling revealed that sulfhydryl oxidation contributes to chromatin condensation during epididymal maturation. []
A: The molecular formula of mBBr is C10H10BrN3O2 and its molecular weight is 284.11 g/mol. []
A: The bicyclic ring system of bromobimane, 1,5-diazabicyclo[3.3.0]octadienedione, is responsible for its fluorescent properties. [] Upon excitation with UV light, bromobimane emits blue light, and this fluorescence is significantly enhanced when it forms a conjugate with a thiol group. []
A: Yes, by using both membrane-permeable (e.g., monobromobimane, mBBr) and membrane-impermeable (e.g., monobromotrimethylammoniobimane, qBBr) forms of bromobimane, researchers can distinguish between thiols located on the cell surface and those within the cytoplasm. [, ]
A: The reaction of bromobimane with thiols is influenced by factors such as pH, temperature, and the presence of other reactive molecules. [] For instance, in the quantification of thiols using bromobimane and fluorescence spectroscopy, carboxylates can significantly influence the absolute fluorescence signal. []
A: Bromobimane staining has been used to investigate the role of disulfide bonds in acrosome stability during sperm maturation in marsupials. [, ] Studies on possums and wallabies demonstrated the presence of disulfide bonds in the acrosome, contributing to its robust nature. [] In contrast, the absence of these bonds in dasyurid marsupials correlated with a more fragile acrosome. []
A: Yes, bromobimane labeling coupled with high-performance liquid chromatography (HPLC) has revealed distinct thiol profiles in various organisms. [] For example, glutathione was found to be the major low-molecular-weight thiol in animal tissues, whereas plant tissues displayed a greater diversity of thiols, including homoglutathione. []
A: Researchers have used bromobimane and flow cytometry to investigate changes in cellular thiol content in response to various stressors, such as ionizing radiation. [] This method allowed for the assessment of thiol levels in different cell populations within a spheroid model, providing insights into the protective role of thiols against radiation damage. []
A: After reacting with thiols, bromobimane-labeled derivatives can be separated and quantified using HPLC. [] This technique has been employed to measure various thiols in biological samples, including plasma and urine. [, ]
A: Fluorescence detection is highly sensitive and allows for the quantification of bromobimane-labeled thiols, even at low concentrations. [, ] For example, researchers have utilized fluorescence detection to quantify dissolved sulfur species like sulfite and thiosulfate at micromolar concentrations in environmental samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


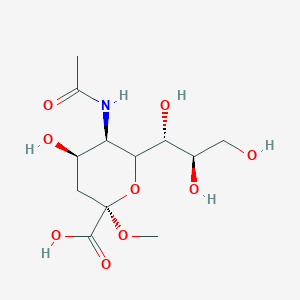
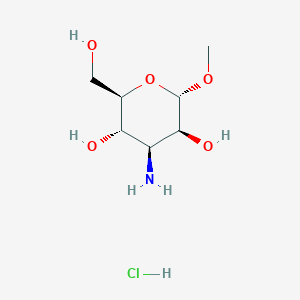
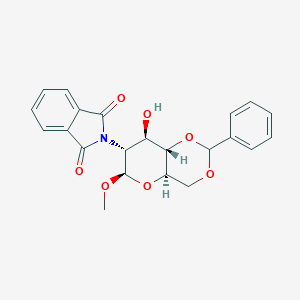
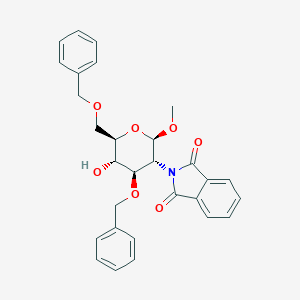
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)
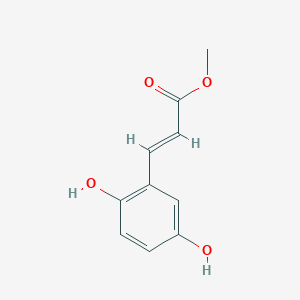
![1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline](/img/structure/B13696.png)
